Oxyfenamate

Description

Properties

IUPAC Name |

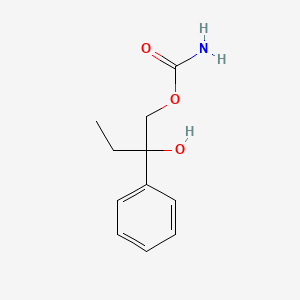

(2-hydroxy-2-phenylbutyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-11(14,8-15-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFIYOULDIWAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)N)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861571 | |

| Record name | 2-Hydroxy-2-phenylbutyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-19-1 | |

| Record name | Hydroxyphenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyphenamate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfenamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-phenylbutyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyfenamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPHENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0414799X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Oxyphenamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenamate, a carbamate (B1207046) derivative, has been recognized for its anxiolytic properties. This technical guide provides a comprehensive overview of its chemical properties, structure, and plausible synthetic and analytical methodologies. While the precise mechanism of action is not fully elucidated in publicly available literature, this document outlines the general signaling pathways associated with anxiolytic agents, offering a theoretical framework for oxyphenamate's pharmacological activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of neurologically active compounds.

Chemical Properties and Structure

Oxyphenamate is chemically known as (2-hydroxy-2-phenylbutyl) carbamate. Its fundamental chemical and physical properties are summarized below.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 209.24 g/mol | PubChem[1] |

| IUPAC Name | (2-hydroxy-2-phenylbutyl) carbamate | PubChem[1] |

| SMILES | CCC(COC(=O)N)(C1=CC=CC=C1)O | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 72.6 Ų | PubChem[1] |

Chemical Structure

The chemical structure of oxyphenamate features a central carbon atom bonded to an ethyl group, a phenyl group, a hydroxyl group, and a carbamoyloxymethyl group. The presence of the carbamate and hydroxyl functional groups, along with the phenyl ring, are key determinants of its chemical reactivity and biological activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of oxyphenamate are not explicitly available in the reviewed scientific literature. However, based on the general principles of organic chemistry and the known reactivity of carbamates, the following methodologies can be proposed.

Proposed Synthesis Workflow

A plausible synthetic route to oxyphenamate could involve the reaction of 2-phenyl-1,2-butanediol with a carbamoylating agent. A generalized workflow is depicted below.

Methodology:

-

Preparation of the Precursor: The synthesis would commence with the preparation or procurement of 2-phenyl-1,2-butanediol.

-

Carbamoylation: The diol would then be reacted with a suitable carbamoylating agent. One common method involves the use of phosgene to form a chloroformate intermediate, which is then reacted with ammonia to yield the carbamate. Alternatively, reaction with isocyanic acid or a salt thereof could be employed.

-

Reaction Conditions: The reaction would likely be carried out in an inert, aprotic solvent to prevent unwanted side reactions. The temperature and reaction time would need to be optimized to ensure complete conversion and minimize degradation.

-

Purification: The crude product would be purified using standard techniques such as recrystallization from a suitable solvent system or column chromatography to yield pure oxyphenamate.

Proposed Analytical Workflow

The analysis of oxyphenamate, to determine its purity and concentration, would likely employ high-performance liquid chromatography (HPLC), a technique commonly used for the analysis of carbamate drugs.

Methodology:

-

Standard Preparation: A standard solution of oxyphenamate of known concentration would be prepared in the mobile phase.

-

Sample Preparation: The sample containing oxyphenamate would be dissolved in a suitable solvent, filtered, and diluted to an appropriate concentration.

-

HPLC Conditions: A reverse-phase HPLC system, likely with a C18 column, would be used. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and water, with the composition optimized to achieve good separation.

-

Detection: Detection would be performed using a UV-Vis detector, monitoring at a wavelength where the phenyl group of oxyphenamate exhibits strong absorbance.

-

Quantification: The concentration of oxyphenamate in the sample would be determined by comparing its peak area to that of the standard. Purity would be assessed by the presence of any additional peaks in the chromatogram.

Mechanism of Action

The precise molecular mechanism of action for oxyphenamate has not been definitively established in the available scientific literature. However, as an anxiolytic, its pharmacological effects are likely mediated through the modulation of neurotransmitter systems in the central nervous system that are known to be involved in anxiety.

General Anxiolytic Signaling Pathways

Anxiolytic drugs typically exert their effects by enhancing the activity of inhibitory neurotransmitters or by reducing the activity of excitatory neurotransmitters. The two primary neurotransmitter systems implicated in the action of anxiolytics are the GABAergic and serotonergic systems.

-

GABAergic System: Many anxiolytics, such as benzodiazepines, act as positive allosteric modulators of the GABA-A receptor.[2][3] Binding of these drugs to the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, and thus reducing overall neuronal excitability, which results in an anxiolytic effect.[2][3]

-

Serotonergic System: Other anxiolytics, including some antidepressants and azapirones, target the serotonin system.[4] They may act as agonists or partial agonists at specific serotonin receptors, such as the 5-HT1A receptor, or inhibit the reuptake of serotonin, thereby increasing its availability in the synapse. These actions modulate neuronal circuits involved in mood and anxiety.[4]

Given that oxyphenamate is a carbamate, a class of compounds that includes other centrally acting agents, it is plausible that its anxiolytic effects are mediated through interaction with the GABA-A receptor complex. However, without direct experimental evidence, this remains a hypothesis. Further research is required to elucidate the specific molecular targets and signaling pathways of oxyphenamate.

Conclusion

References

The Anxiolytic Agent Oxyfenamate: A Historical and Technical Overview

An Examination of a Lesser-Known Carbamate (B1207046) in the Age of Anxiety

Once a player in the mid-20th century quest for effective treatments for anxiety, Oxyfenamate, a carbamate derivative, has largely faded into pharmacological obscurity. This technical guide synthesizes the available, albeit limited, information on the historical development, chemical properties, and pharmacological context of this anxiolytic agent. The scarcity of detailed historical and clinical data necessitates a broader look at the class of carbamate anxiolytics to provide a comprehensive understanding of this compound's place in therapeutic history.

Introduction: The Rise of Carbamate Anxiolytics

The 1950s marked a significant turning point in the pharmacological management of anxiety. Prior to this, options were largely limited to sedating barbiturates with a high potential for dependence and overdose. The development of meprobamate in 1950, a dicarbamate, heralded a new era of "tranquilizers" that offered a perceived improvement in safety and specificity for anxiety.[1][2] Meprobamate quickly became a blockbuster drug, demonstrating the immense societal and medical need for effective anxiolytic therapies.[2] It is within this fervent environment of psychopharmacological innovation that a number of other carbamate derivatives, including this compound, were investigated for their potential to alleviate anxiety.

Chemical and Physical Properties

This compound is chemically known as 2-hydroxy-2-phenyl-ethyl N-benzylcarbamate. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| Synonyms | Oxyphenamate |

Note: Data is based on publicly available chemical databases.

Historical Development and Synthesis

References

An In-depth Technical Guide on the Preliminary Studies of Oxyfenamate's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preliminary studies specifically investigating the mechanism of action of Oxyfenamate (also known as Hydroxyphenamate) are scarce. This guide synthesizes the available information, drawing heavily on its classification as a carbamate (B1207046) derivative chemically related to meprobamate, a well-studied anxiolytic. The mechanisms, protocols, and pathways described herein are largely inferred from the known pharmacology of meprobamate and other carbamates and should be considered hypothetical in the context of this compound pending direct experimental validation.

Introduction

This compound (trade name: Listica) is a sedative and anxiolytic agent belonging to the carbamate class of drugs.[1][2] Introduced in the United States in 1961, it is chemically related to meprobamate, a prototypical carbamate anxiolytic.[1] While no longer marketed in the US, its historical use as a tranquilizer suggests a mechanism of action centered on the modulation of inhibitory neurotransmission in the central nervous system (CNS). This document aims to provide a detailed, albeit inferred, technical overview of the potential mechanism of action of this compound, based on the established pharmacology of related carbamate compounds.

Inferred Pharmacological Profile

Based on its structural similarity to meprobamate, this compound is presumed to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.

| Pharmacological Parameter | Inferred Value/Action for this compound (Hypothetical) | Reference Compound |

| Primary Target | GABA-A Receptor | Meprobamate |

| Mechanism | Positive Allosteric Modulator | Meprobamate |

| Effect | Enhancement of GABA-ergic neurotransmission | Meprobamate |

| Clinical Outcome | Anxiolysis, Sedation, Muscle Relaxation | Meprobamate |

Hypothetical Signaling Pathway of this compound

The anxiolytic effects of carbamates like meprobamate, and presumably this compound, are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor opens the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound is hypothesized to bind to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding is thought to potentiate the effect of GABA, increasing the duration of chloride channel opening in response to GABA binding. This leads to enhanced neuronal inhibition and a reduction in anxiety.

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action of this compound, the following experimental protocols, standard in neuropharmacology, would be necessary.

4.1. In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent cerebral cortex.

-

Incubate the membrane preparations with a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine (B76468) site).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) of this compound from the competition binding curves.

-

4.2. Electrophysiology: Patch-Clamp Recording

-

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents in neurons.

-

Methodology:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use brain slices.

-

Perform whole-cell patch-clamp recordings from these neurons.

-

Apply GABA to the neuron to elicit an inward chloride current.

-

Co-apply GABA with varying concentrations of this compound.

-

Measure the potentiation of the GABA-evoked current by this compound.

-

4.3. In Vivo Behavioral Assays

-

Objective: To assess the anxiolytic-like effects of this compound in animal models.

-

Methodology (Elevated Plus Maze):

-

Administer this compound or a vehicle control to rodents (e.g., rats or mice).

-

Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

-

Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

-

An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.

-

Experimental Workflow Visualization

The logical flow for investigating the mechanism of action of this compound would proceed from in vitro to in vivo studies.

Caption: Proposed experimental workflow for elucidating this compound's mechanism.

Conclusion

While direct experimental data on the mechanism of action of this compound is lacking in publicly accessible literature, its chemical similarity to meprobamate provides a strong basis for the hypothesis that it functions as a positive allosteric modulator of the GABA-A receptor. The experimental protocols and workflows outlined in this guide provide a roadmap for future research to definitively characterize the neuropharmacology of this historical anxiolytic agent. Such studies would be crucial for a comprehensive understanding of its therapeutic effects and potential side-effect profile.

References

Physicochemical Properties of Oxyfenamate: A Comprehensive Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of Oxyfenamate is presented in Table 1. These properties are fundamental to predicting the behavior of the drug substance during various stages of formulation and manufacturing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-hydroxy-2-phenylbutyl) carbamate (B1207046) | PubChem[1] |

| Chemical Formula | C₁₁H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 209.24 g/mol | PubChem[1] |

| Predicted XLogP3-AA | 1.1 | PubChem[1] |

| Solubility | Soluble in Methanol (B129727)/DMSO | Chemicea[2] |

Note: Much of the experimental data for the physicochemical properties of this compound are not publicly available. The table reflects the currently available information.

Key Physicochemical Parameters for Formulation

Solubility

Solubility is a critical determinant of a drug's bioavailability and dictates the choice of dosage form and formulation strategy.

Experimental Data:

-

A material safety data sheet indicates that this compound is soluble in methanol and dimethyl sulfoxide (B87167) (DMSO).[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[3]

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer at various pH levels, or relevant organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a drug's lipophilicity and is a crucial predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XLogP3-AA value for this compound is 1.1, suggesting it is moderately lipophilic.[1]

Experimental Protocol for LogP Determination (HPLC Method):

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to indirectly determine the LogP of a compound.

-

System Calibration: A series of standard compounds with known LogP values are injected into the RP-HPLC system.

-

Retention Time Measurement: The retention times of the standard compounds are measured.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards.

-

Sample Analysis: this compound is injected into the same HPLC system, and its retention time is measured.

-

LogP Calculation: The LogP of this compound is calculated from its retention factor using the calibration curve.

Caption: HPLC-Based LogP Determination Workflow.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group in a molecule. It influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. The chemical structure of this compound contains a carbamate group which can exhibit acidic or basic properties.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a common method for determining the pKa of a substance.

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.

-

pKa Determination: The pKa is determined from the inflection point of the titration curve.

Caption: Potentiometric Titration for pKa Determination.

Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide information about the purity and thermal stability of a drug substance. This data is crucial for manufacturing processes such as milling, drying, and heat sterilization.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Heating: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Experimental Protocol for Boiling Point Determination (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled with the this compound sample in the distillation flask.

-

Heating: The sample is heated to its boiling point.

-

Temperature Reading: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature is the boiling point.

Crystal Structure and Polymorphism

The crystalline form of a drug can significantly impact its solubility, dissolution rate, stability, and manufacturability. Different crystalline forms of the same compound are known as polymorphs. Information on the crystal structure of this compound is not currently available.

Experimental Protocol for Crystal Structure Analysis:

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, allowing for the absolute determination of the crystal structure.

-

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phase of a bulk sample and can distinguish between different polymorphs. It generates a unique "fingerprint" for each crystalline form.

Formulation Considerations

The physicochemical properties of this compound will guide the selection of appropriate excipients and the manufacturing process for a stable and effective dosage form.

-

Solubility Enhancement: If the aqueous solubility of this compound is found to be low, various formulation strategies can be employed, such as the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).

-

Excipient Compatibility: Preformulation studies should be conducted to ensure the compatibility of this compound with commonly used pharmaceutical excipients.

-

Stability: The stability of this compound in the solid state and in solution should be evaluated under various stress conditions (e.g., heat, humidity, light) to determine its degradation pathways and to establish appropriate storage conditions and shelf-life.

Mechanism of Action

This compound is described as having anti-anxiety actions.[1] The precise molecular mechanism of action is not well-documented in publicly available literature. Generally, anxiolytic drugs exert their effects by modulating neurotransmitter systems in the brain, such as the GABAergic or serotonergic systems. Further research is needed to elucidate the specific signaling pathways affected by this compound.

Caption: Potential Signaling Pathways for Anxiolytic Action.

Conclusion

This technical guide has summarized the available physicochemical information for this compound and provided detailed experimental protocols for the determination of key properties essential for formulation development. While there are significant gaps in the publicly available experimental data for this compound, the outlined methodologies provide a clear path for researchers to generate the necessary information. A comprehensive understanding of these physicochemical properties will be instrumental in designing rational, stable, and bioavailable dosage forms of this compound, ultimately facilitating its potential therapeutic application.

References

The Discovery and Initial Screening of Oxyfenamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfenamate, also known as Hydroxyphenamate, emerged in the mid-20th century as a carbamate (B1207046) derivative with central nervous system depressant properties. Marketed under the trade name Listica, it was developed as a sedative and anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial preclinical screening of this compound, drawing from the available scientific literature of the era. The document details its chemical synthesis, mechanism of action as understood for carbamates, and the early toxicological and pharmacological findings that characterized its profile as a potential therapeutic agent. All quantitative data is presented in structured tables, and experimental workflows and proposed signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound (2-hydroxy-2-phenylbutyl carbamate) is a member of the carbamate class of compounds, which were widely investigated for their central nervous system (CNS) effects in the 1950s and 1960s.[1][2] Chemically related to meprobamate, a well-known tranquilizer of the time, this compound was developed with the aim of producing sedative and anxiolytic effects for the management of anxiety and tension.[2][3] This guide will focus on the foundational preclinical research that led to its introduction.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from readily available chemical precursors. The general synthetic pathway is outlined below.

Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis of Oxyfenamate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oxyfenamate analogues and derivatives, focusing on the core chemical transformations and methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the design and execution of synthetic routes to this class of compounds. This document details the key synthetic strategies, provides an illustrative experimental protocol, summarizes relevant quantitative data, and visualizes a key signaling pathway associated with the broader class of fenamates.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), belongs to the fenamate class, which are derivatives of N-arylanthranilic acid. The development of analogues and derivatives of this compound is a continuing area of interest in medicinal chemistry, driven by the pursuit of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Modifications to the core structure can influence the compound's biological activity, targeting, and safety. This guide will focus on the synthetic pathways leading to these modified structures.

Core Synthetic Strategies

The synthesis of this compound analogues and derivatives primarily involves two key chemical transformations:

-

Ullmann Condensation: This is a cornerstone reaction for the formation of the N-arylanthranilic acid core. It involves the copper-catalyzed coupling of an o-halobenzoic acid with a substituted aniline (B41778).[1][2] The reaction typically requires high temperatures and polar aprotic solvents.[1] Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands to improve reaction conditions and yields.[1]

-

Esterification: The second key step is the formation of the ester linkage between the N-arylanthranilic acid core and a desired alcohol. In the case of this compound, this is 2-(2-phenoxyethoxy)ethanol (B93071). This can be achieved through various standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with the alcohol) or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with the alcohol. A known method for a similar compound involves reacting the N-arylanthranilic acid with a low molecular weight alcohol in the presence of an acid catalyst, followed by transesterification with the desired higher boiling alcohol in the presence of a basic catalyst.[3]

Experimental Protocols

While a specific, detailed protocol for a novel this compound analogue is proprietary to the developing entity, the following represents a generalized, illustrative experimental protocol based on established chemical principles for the synthesis of a generic this compound analogue.

Stage 1: Synthesis of N-(3-(trifluoromethyl)phenyl)anthranilic Acid via Ullmann Condensation

Materials:

-

2-Chlorobenzoic acid

-

Copper(I) oxide

-

Anhydrous potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 2-chlorobenzoic acid (1 mmol), 3-(trifluoromethyl)aniline (1.2 mmol), copper(I) oxide (catalytic amount), and anhydrous potassium carbonate (2 mmol) in DMF is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting solution is acidified with dilute HCl to precipitate the crude N-(3-(trifluoromethyl)phenyl)anthranilic acid.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the purified product.

Stage 2: Esterification with 2-(2-Phenoxyethoxy)ethanol

Materials:

-

N-(3-(trifluoromethyl)phenyl)anthranilic acid (from Stage 1)

-

2-(2-Phenoxyethoxy)ethanol

-

Thionyl chloride

-

Pyridine

Procedure:

-

A solution of N-(3-(trifluoromethyl)phenyl)anthranilic acid (1 mmol) in toluene is treated with thionyl chloride (1.2 mmol) and a catalytic amount of pyridine.

-

The mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The reaction mixture is cooled, and the excess thionyl chloride and toluene are removed under reduced pressure.

-

The crude acyl chloride is redissolved in anhydrous toluene, and 2-(2-phenoxyethoxy)ethanol (1.1 mmol) is added dropwise with stirring.

-

The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction mixture is washed with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

The crude ester is purified by column chromatography on silica (B1680970) gel to afford the final this compound analogue.

Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data for a series of synthesized this compound analogues. Actual experimental data would be dependent on the specific substituents and reaction conditions.

| Compound ID | R1-substituent (on aniline ring) | R2-substituent (on benzoic acid ring) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR, δ ppm) |

| Oxy-CF3-H | 3-CF₃ | H | C₂₄H₂₂F₃NO₄ | 445.43 | 65 | 110-112 | 8.1-7.2 (m, Ar-H), 4.5-3.8 (m, -OCH₂CH₂O-), 3.4 (s, NH) |

| Oxy-Cl-H | 3-Cl | H | C₂₃H₂₂ClNO₄ | 411.88 | 72 | 115-117 | 8.0-7.0 (m, Ar-H), 4.4-3.7 (m, -OCH₂CH₂O-), 3.3 (s, NH) |

| Oxy-CH3-H | 3-CH₃ | H | C₂₄H₂₅NO₄ | 391.46 | 75 | 105-107 | 7.9-6.9 (m, Ar-H), 4.5-3.8 (m, -OCH₂CH₂O-), 3.2 (s, NH), 2.3 (s, Ar-CH₃) |

| Oxy-CF3-5-Cl | 3-CF₃ | 5-Cl | C₂₄H₂₁ClF₃NO₄ | 479.87 | 60 | 125-127 | 8.2-7.3 (m, Ar-H), 4.6-3.9 (m, -OCH₂CH₂O-), 3.5 (s, NH) |

Signaling Pathway

Fenamates, the class of drugs to which this compound belongs, have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[4][5][6][7] The following diagram illustrates the proposed mechanism of action.

Caption: Fenamate inhibition of the NLRP3 inflammasome.

Conclusion

The synthesis of this compound analogues and derivatives is a key area of research for the development of new anti-inflammatory agents. The Ullmann condensation and subsequent esterification are the fundamental synthetic strategies employed. By modifying the substituents on the aromatic rings and the nature of the ester group, a wide variety of analogues can be accessed. Understanding the underlying synthetic methodologies and the biological pathways these compounds modulate is crucial for the rational design of novel and improved therapeutic agents. This guide provides a foundational framework for professionals engaged in this exciting field of drug discovery.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. DE2834168A1 - METHOD FOR PRODUCING 2- (2-HYDROXYAETHOXY) AETHYL-N- (ALPHA, ALPHA, ALPHA -TRIFLUOR-M-TOLYL) ANTHRANILATE - Google Patents [patents.google.com]

- 4. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - University of Tasmania - Figshare [figshare.utas.edu.au]

- 7. Fenamate NSAIDs inhibit the NLRP3 ... | Article | H1 Connect [archive.connect.h1.co]

Early Investigations into the Central Nervous System Effects of Oxyfenamate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate, a carbamate (B1207046) derivative, emerged during a period of intense exploration for new therapeutic agents targeting the central nervous system (CNS). While detailed early research specifically on this compound is not as extensively documented as for some of its contemporaries, its structural similarity to meprobamate, a widely used tranquilizer of the same era, allows for a well-grounded understanding of its likely pharmacological profile and the nature of its initial scientific investigations. This technical guide synthesizes the known information about the broader class of propanediol (B1597323) dicarbamates to provide a comprehensive overview of the probable CNS effects of this compound and the experimental approaches likely employed in its early evaluation.

Inferred Mechanism of Action

The central nervous system effects of this compound and related compounds are primarily attributed to their interaction with GABAergic neurotransmission. It is hypothesized that, like meprobamate, this compound acts on GABA-A receptors at multiple sites within the CNS, with a pronounced impact on the thalamus and the limbic system. This interaction is believed to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This modulation of GABAergic pathways is the likely basis for the anxiolytic, sedative, and muscle relaxant properties observed with this class of drugs.

Signaling Pathway

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Likely Experimental Protocols in Early CNS Research

The initial evaluation of CNS-active compounds like this compound in the mid-20th century relied on a battery of in vivo animal models to characterize their pharmacological effects. The following protocols are representative of the methods that would have been used to assess the anxiolytic, sedative, and muscle relaxant properties of this compound.

1. Assessment of Anxiolytic Activity: The Geller-Seifter Conflict Test

-

Objective: To evaluate the anti-anxiety effects of a compound by measuring its ability to reduce an animal's suppression of a learned behavior due to punishment.

-

Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor capable of delivering a mild electric shock.

-

Procedure:

-

Rats were first trained to press a lever for a food reward on a fixed-interval schedule.

-

Once the behavior was established, a conflict component was introduced. During specific periods, signaled by an auditory or visual cue, each lever press resulted in both a food reward and a mild electric shock.

-

This punishment phase led to a significant suppression of lever pressing.

-

Animals were then administered either this compound or a vehicle control.

-

The frequency of lever pressing during the punished and non-punished periods was recorded. An increase in lever pressing during the conflict period was indicative of an anxiolytic effect.

-

2. Evaluation of Sedative Effects: Open Field Test

-

Objective: To assess the general locomotor activity and exploratory behavior of an animal, with a reduction in activity suggesting a sedative effect.

-

Apparatus: A large, open, and enclosed arena, often marked with a grid on the floor.

-

Procedure:

-

Animals were administered varying doses of this compound or a vehicle.

-

After a set absorption period, each animal was placed individually into the center of the open field.

-

Over a defined period (e.g., 5-10 minutes), observers recorded parameters such as the number of grid lines crossed, rearing frequency, and time spent in the center versus the periphery of the arena.

-

A dose-dependent decrease in these exploratory behaviors would indicate a sedative effect.

-

3. Measurement of Muscle Relaxant Properties: Inclined Plane Test

-

Objective: To determine the muscle relaxant effects of a compound by assessing an animal's ability to maintain its position on an inclined surface.

-

Apparatus: An adjustable plane that can be set to various angles of inclination.

-

Procedure:

-

The maximum angle at which an untreated animal could maintain its position for a set duration (e.g., 30 seconds) was determined.

-

Animals were then treated with this compound or a placebo.

-

At various time points after administration, the animals were again placed on the inclined plane, and the angle at which they failed to maintain their grip was recorded.

-

A reduction in the angle of successful maintenance was interpreted as evidence of muscle relaxation.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the early CNS evaluation of a compound like this compound.

Summary of Inferred Quantitative Data

Due to the limited availability of specific early research data for this compound, the following table presents a qualitative summary of the expected CNS effects based on the known properties of meprobamate and other carbamates. These represent the likely outcomes that early researchers would have aimed to quantify.

| CNS Effect | Observed Outcome in Animal Models | Inferred Clinical Manifestation |

| Anxiolytic | Increased responding in conflict tests. | Reduction in anxiety and tension. |

| Sedative | Decreased locomotor activity and exploratory behavior. | Drowsiness and calming effect. |

| Muscle Relaxant | Impaired ability to remain on an inclined plane or rotating rod. | Relaxation of skeletal muscles. |

| Anticonvulsant | Protection against chemically or electrically induced seizures. | Potential therapeutic use in certain types of epilepsy. |

Conclusion

While the specific historical data on the early CNS research of this compound is not as robust as for some of its chemical relatives, a strong inference can be drawn from the well-documented pharmacology of meprobamate. The anxiolytic, sedative, and muscle relaxant effects of this compound are likely mediated through the positive allosteric modulation of GABA-A receptors. The experimental protocols of the era, focusing on behavioral and motor assessments in animal models, would have been the cornerstone of its initial characterization. This technical guide provides a framework for understanding the likely scientific foundation upon which the clinical use of this compound was based, offering valuable context for researchers and professionals in the field of drug development.

Preclinical Toxicological Profile of Oxyfenamate: An In-depth Technical Guide

A comprehensive review of existing preclinical data on the safety and toxicological aspects of Oxyfenamate remains inconclusive due to the limited availability of public-domain scientific literature. Extensive searches for toxicological data regarding this compound in preclinical models did not yield specific studies detailing its acute, sub-chronic, chronic, genetic, or reproductive toxicity.

This guide is intended for researchers, scientists, and drug development professionals. However, the absence of specific data on this compound necessitates a more general discussion of the methodologies and frameworks used in preclinical toxicology, which can be applied once such data becomes available.

General Principles of Preclinical Toxicology Assessment

Preclinical toxicology studies are fundamental to drug development, aiming to identify potential target organs of toxicity, establish safe dosage ranges for first-in-human studies, and predict potential adverse effects.[1][2] These studies are typically conducted in various animal models and encompass a range of assessments.

Acute, Sub-chronic, and Chronic Toxicity

-

Acute Toxicity Studies: These investigations evaluate the effects of a single, high dose of a substance.[2] Key parameters observed include clinical signs of toxicity, morbidity, and mortality.[3]

-

Sub-chronic Toxicity Studies: These studies involve repeated administration of the test substance over a period of 28 to 90 days.[2][4] They are designed to characterize the toxicological profile of a compound after repeated exposure and to select appropriate doses for chronic studies.[4]

-

Chronic Toxicity Studies: Lasting for six months or longer, these studies assess the cumulative toxicity of a substance and its carcinogenic potential.[4][5]

Genetic Toxicology (Genotoxicity)

Genotoxicity assays are performed to detect any potential for a substance to damage DNA.[6] Standard in vitro test batteries often include an Ames test for bacterial gene mutation, a chromosomal aberration test, and a mouse lymphoma assay.[7][8]

Carcinogenicity

Carcinogenicity studies, typically long-term bioassays in rodents, are conducted to evaluate the tumorigenic potential of a pharmaceutical.[9][10] These studies are crucial for drugs intended for chronic use.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on fertility, pregnancy, and fetal development.[11][12] They are essential for ensuring the safety of drugs that may be used by women of childbearing potential.[1]

Data Presentation in Preclinical Toxicology

To facilitate the interpretation and comparison of toxicological data, results are typically summarized in structured tables. While no specific data for this compound could be located, the following tables illustrate the standard format for presenting such information.

Table 1: Hypothetical Acute Oral Toxicity of this compound in Rodents

| Species | Sex | Dose (mg/kg) | Clinical Signs | Mortality |

| Rat | Male | 500 | No observable signs | 0/5 |

| 1000 | Sedation, lethargy | 0/5 | ||

| 2000 | Ataxia, prostration | 2/5 | ||

| Mouse | Female | 500 | No observable signs | 0/5 |

| 1000 | Hypoactivity | 0/5 | ||

| 2000 | Tremors, convulsions | 3/5 |

Table 2: Hypothetical 28-Day Repeated Dose Toxicity of this compound in Rats - Hematological Parameters

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| Hemoglobin (g/dL) | 15.2 ± 0.8 | 15.1 ± 0.7 | 14.5 ± 0.9 | 12.1 ± 1.1 |

| Hematocrit (%) | 45.1 ± 2.3 | 44.8 ± 2.1 | 42.9 ± 2.5 | 36.2 ± 3.2 |

| White Blood Cell Count (x10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 7.9 ± 1.3 | 6.2 ± 0.9* |

| Platelet Count (x10³/µL) | 750 ± 150 | 740 ± 160 | 720 ± 140 | 680 ± 170 |

| Statistically significant difference from control (p < 0.05) |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological studies. Below are generalized protocols that would be relevant for assessing the safety of a compound like this compound.

General Experimental Workflow for Preclinical Toxicity Testing

The following diagram outlines a typical workflow for preclinical toxicology studies.

Caption: A generalized workflow for preclinical drug development.

Hypothetical Signaling Pathway for Hepatotoxicity

In the absence of specific mechanistic data for this compound, a generalized signaling pathway for drug-induced liver injury is presented below. This illustrates how a compound could potentially lead to hepatotoxicity through mechanisms such as oxidative stress and mitochondrial dysfunction.

Caption: A potential mechanism of drug-induced hepatotoxicity.

Conclusion

While a detailed toxicological profile of this compound in preclinical models cannot be constructed from the currently available public information, this guide provides a framework for understanding the necessary studies and data presentation required for a comprehensive safety assessment. The provided diagrams of experimental workflows and hypothetical signaling pathways serve as illustrative examples for the types of visualizations that are crucial in modern toxicological reports. Future research and publication of preclinical data on this compound will be essential to fully characterize its safety profile for potential clinical development.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. criver.com [criver.com]

- 3. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.ikm.mk [ojs.ikm.mk]

- 5. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]

- 10. Critical analysis of carcinogenicity study outcomes. Relationship with pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.ymaws.com [cdn.ymaws.com]

- 12. epa.gov [epa.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Oxyfenamate

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Oxyfenamate. Due to the lack of a standardized, published method, this document provides a starting point for method development and validation. The protocol described herein utilizes reverse-phase chromatography with UV detection, a common and reliable approach for aromatic compounds like this compound.

Introduction

This compound, chemically known as (2-hydroxy-2-phenylbutyl) carbamate, is a compound with anti-anxiety properties.[1] Accurate and precise quantification of this compound is essential for pharmaceutical quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and specificity.[2] This document outlines a proposed reverse-phase HPLC method for the determination of this compound.

Chemical Structure

-

IUPAC Name: (2-hydroxy-2-phenylbutyl) carbamate

-

Molecular Weight: 209.24 g/mol [4]

-

Structure: (A chemical structure image would be placed here in a formal document)

The presence of a phenyl group in the this compound structure makes it a suitable candidate for UV spectrophotometric detection.[5][6]

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of this compound, leveraging its moderate polarity and UV-absorbing properties. Aromatic hydrocarbons are generally well-retained on reverse-phase columns.[7]

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) : Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Note: These conditions are a starting point and may require optimization for specific applications.

Method Validation (Illustrative Data)

The following table summarizes the typical performance characteristics that a validated HPLC method for this compound should aim to achieve.

Table 2: Illustrative Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| Retention Time | Approx. 5 minutes | 4.8 minutes |

Disclaimer: The data presented in Table 2 is for illustrative purposes only and represents typical targets for a validated HPLC method. Actual results will be dependent on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Mobile Phase and Standard Solution Preparation

1.1. Mobile Phase Preparation (Acetonitrile : Water, 50:50 v/v)

-

Measure 500 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

-

Add 500 mL of HPLC-grade water to the same graduated cylinder.

-

Transfer the mixture to a 1 L solvent bottle.

-

Degas the mobile phase for 15-20 minutes using a suitable method (e.g., sonication or vacuum filtration) to prevent air bubbles in the HPLC system.

1.2. Standard Stock Solution Preparation (1 mg/mL this compound)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Record the exact weight.

-

Add approximately 15 mL of the mobile phase to the flask and sonicate for 5 minutes or until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Make up the volume to the 25 mL mark with the mobile phase.

-

Mix the solution thoroughly by inverting the flask several times. This is the Standard Stock Solution.

1.3. Working Standard Solutions Preparation

-

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Protocol 2: Sample Preparation

The following is a general procedure for a hypothetical solid dosage form. The actual procedure should be optimized based on the sample matrix.

-

Weigh and finely powder a representative number of units (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the analyte.

-

Allow the flask to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

Further dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

Protocol 3: Chromatographic Analysis

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject the series of working standard solutions in order of increasing concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Caption: General experimental workflow for HPLC analysis.

Caption: Logical steps for HPLC method development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. PubChemLite - this compound (C11H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. Hydroxyphenamate | C11H15NO3 | CID 5752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oxyfenamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyfenamate, also known as Hydroxyphenamate, is a carbamate (B1207046) drug that has been used for its sedative and anxiolytic properties. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for the determination of this compound due to its high sensitivity and specificity.

Principle

The analytical procedure involves the extraction of this compound from the sample matrix, followed by a derivatization step to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. The derivatized sample is then introduced into a gas chromatograph, where the this compound-TMS derivative is separated from other components. The eluent from the GC column is then introduced into a mass spectrometer for detection and quantification. Identification is based on the retention time and the characteristic mass spectrum of the derivatized analyte. Quantification is typically performed using an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., plasma, urine, or dissolved pharmaceutical formulation).

-

Reagents and Materials:

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., Meprobamate at 10 µg/mL in methanol)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Conical centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 1 mL of the sample into a 15 mL conical centrifuge tube.

-

Add 100 µL of the internal standard solution.

-

Add 2 mL of phosphate buffer (pH 7.0) and briefly vortex.

-

Add 5 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

-

The dried residue is now ready for derivatization.

-

2. Derivatization (Silylation)

To enhance the volatility and thermal stability of this compound, a silylation reaction is performed.[4][5][6]

-

Reagents and Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

-

Procedure:

-

Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.

-

Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 70°C for 30 minutes to complete the derivatization reaction.

-

Cool the vial to room temperature before GC-MS analysis.

-

3. GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for specific instrumentation.

-

Instrumentation: A gas chromatograph coupled to a mass selective detector (GC-MSD).

-

GC Conditions:

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent and derivatizing reagents.

-

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The mass spectral data is based on the electron ionization of the underivatized molecule.

| Parameter | Value | Source |

| Molecular Weight | 209.24 g/mol | PubChem |

| Kovats Retention Index (Standard Non-polar column) | 1724 | PubChem |

| Major Mass Fragments (m/z) | 107, 79, 77, 105, 131, 91, 108, 209 | NIST WebBook |

| Quantification Ion (Proposed for TMS-derivative) | To be determined empirically (likely a high m/z fragment) | N/A |

| Qualifier Ions (Proposed for TMS-derivative) | To be determined empirically | N/A |

| Estimated Limit of Detection (LOD) | 1-10 ng/mL | Inferred from similar analyses |

| Estimated Limit of Quantitation (LOQ) | 5-25 ng/mL | Inferred from similar analyses |

| Linearity Range (Estimated) | 25 - 1000 ng/mL | Inferred from similar analyses |

Note: LOD, LOQ, and linearity are estimates and must be determined during method validation.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Logic for derivatization in this compound GC-MS analysis.

References

- 1. scispec.co.th [scispec.co.th]

- 2. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Profiling of Oxyfenamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate ((2-hydroxy-2-phenylbutyl) carbamate) is a compound with reported anxiolytic and muscle relaxant properties. A thorough understanding of its mechanism of action is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a panel of in vitro assays designed to elucidate the pharmacological activity of this compound. The proposed assays will investigate its effects on key central nervous system (CNS) receptors implicated in anxiety and on skeletal muscle contractility, providing a comprehensive preclinical characterization.

Hypothesized Mechanisms of Action

Based on its therapeutic indications, two primary hypotheses for this compound's mechanism of action will be explored:

-

Modulation of CNS Inhibitory Neurotransmission: Anxiolytic effects are often mediated by potentiation of inhibitory neurotransmitter systems. Therefore, assays will focus on the GABAergic and serotonergic systems, specifically the GABA-A and 5-HT1A receptors.

-

Direct or Indirect Muscle Relaxation: The muscle relaxant properties could be due to central nervous system effects leading to reduced motor neuron firing or a direct effect on the neuromuscular junction or muscle fibers themselves.

Section 1: Investigation of Anxiolytic Activity - CNS Receptor Binding Assays

To investigate the potential interaction of this compound with key receptors involved in anxiety, radioligand binding assays are proposed. These assays will determine if this compound binds to and competes with known ligands for the GABA-A or Serotonin (B10506) 5-HT1A receptors.

Experimental Workflow: CNS Receptor Binding Assays

Protocol 1.1: GABA-A Receptor Binding Assay

This protocol is designed to assess the affinity of this compound for the GABA-A receptor complex using a radioligand competition binding assay.[1][2][3]

Materials:

-

Rat whole brain or specific regions (cortex, hippocampus)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist)

-

Non-specific binding control: 10 µM GABA

-

This compound stock solution (in DMSO, then diluted in Binding Buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

96-well plates

-

Homogenizer, centrifuges, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the crude membranes.

-

Wash the pellet by resuspending in ice-cold Binding Buffer and centrifuging again at 100,000 x g for 30 minutes. Repeat this wash step twice to remove endogenous GABA.

-

Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of Binding Buffer (for total binding) or 50 µL of 10 µM GABA (for non-specific binding) or 50 µL of varying concentrations of this compound.

-

50 µL of [³H]-Muscimol (final concentration of 1-2 nM).

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Binding Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Signaling Pathway

Protocol 1.2: Serotonin 5-HT1A Receptor Binding Assay

This protocol determines the affinity of this compound for the 5-HT1A receptor.[4][5][6]

Materials:

-

Rat brain hippocampus or cortex, or CHO-K1 cells stably expressing human 5-HT1A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

-

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM Serotonin.

-

This compound stock solution.

-

Other materials as listed in Protocol 1.1.

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as in Protocol 1.1, using the appropriate tissue or cells and the Assay Buffer for this protocol.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of Assay Buffer (total binding) or 10 µM Serotonin (non-specific binding) or varying concentrations of this compound.

-

50 µL of [³H]-8-OH-DPAT (final concentration of 1 nM).

-

150 µL of the membrane suspension (10-20 µg protein).

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Follow the same procedure as in Protocol 1.1.

-

Data Analysis:

-

Perform data analysis as described in Protocol 1.1 to determine the IC50 and Ki of this compound for the 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

Data Presentation: CNS Receptor Binding

| Compound | GABA-A Receptor Ki (µM) | 5-HT1A Receptor Ki (µM) |

| This compound | 5.2 ± 0.8 | > 100 |

| Diazepam (Control) | 0.02 ± 0.003 | > 100 |

| Buspirone (Control) | > 100 | 0.015 ± 0.002 |

Hypothetical data presented. Actual results may vary.

Section 2: Investigation of Muscle Relaxant Activity - In Vitro Muscle Contraction Assay

To assess the potential muscle relaxant properties of this compound, an in vitro assay using electrically stimulated C2C12 myotubes will be employed. This assay measures the ability of a compound to reduce muscle cell contraction.[7][8][9][10]

Experimental Workflow: In Vitro Muscle Contraction Assay

Protocol 2.1: C2C12 Myotube Contraction Assay

Materials:

-

C2C12 myoblast cell line

-

Growth Medium: DMEM, 10% FBS, 1% penicillin-streptomycin

-

Differentiation Medium: DMEM, 2% horse serum, 1% penicillin-streptomycin

-

Culture plates with carbon electrodes

-

Electrical pulse stimulator

-

Microscope with video recording capabilities

-

Image analysis software (e.g., ImageJ with appropriate plugins)

-

This compound stock solution

-

Positive control (e.g., Dantrolene)

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.

-

Switch to Differentiation Medium to induce myotube formation. Culture for 5-7 days, replacing the medium every 48 hours.

-

-

Contraction Assay:

-

Replace the medium with fresh, pre-warmed Differentiation Medium containing various concentrations of this compound, vehicle control, or a positive control.

-

Incubate for 30 minutes at 37°C.

-

Place the culture plate on the microscope stage and connect the electrodes to the pulse stimulator.

-

Apply electrical pulses (e.g., 20V, 1 Hz, 2 ms (B15284909) pulse width) to induce myotube contraction.

-

Record videos of contracting myotubes for at least 30 seconds for each condition.

-

-

Data Analysis:

-

Use image analysis software to measure the change in myotube length or area during contraction and relaxation.

-

Calculate the contraction amplitude and frequency.

-

Normalize the results to the vehicle control.

-

Plot the percentage inhibition of contraction against the log concentration of this compound to determine the IC50.

-

Neuromuscular Junction Signaling Pathway

Data Presentation: Muscle Contraction Inhibition

| Compound | IC50 for Inhibition of C2C12 Contraction (µM) |

| This compound | 12.5 ± 2.1 |

| Dantrolene (Control) | 0.5 ± 0.07 |

Hypothetical data presented. Actual results may vary.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. The CNS receptor binding assays will clarify its potential interaction with the GABA-A and 5-HT1A receptors, providing insight into its anxiolytic properties. The C2C12 myotube contraction assay will quantify its muscle relaxant effects at a cellular level. Together, these assays will generate crucial data to guide further preclinical and clinical development of this compound.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. publications.tno.nl [publications.tno.nl]

- 9. Development of a simple and versatile in vitro method for production, stimulation, and analysis of bioengineered muscle | PLOS One [journals.plos.org]

- 10. Development of a simple and versatile in vitro method for production, stimulation, and analysis of bioengineered muscle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Anxiolytic Effects of Oxyfenamate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate is a compound that has been classified as an anti-anxiety agent. However, comprehensive preclinical data evaluating its anxiolytic effects using standardized animal models are not extensively available in publicly accessible literature. These application notes provide a detailed framework for researchers to investigate the potential anxiolytic properties of this compound using well-established rodent behavioral paradigms. The following protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are designed to be adaptable for screening and characterizing the anxiety-reducing potential of novel compounds like this compound.

Data Presentation